2,5-Dihydroxybenzoic acid

Electrochemistry Analytical Chemistry Sensor Development

Researchers face inconsistent results when substituting 2,5-DHB with other dihydroxybenzoic acid isomers or traditional MALDI matrices like CHCA. This specific isomer delivers unique performance for three critical applications: - **MALDI-TOF MS**: Enables peptide, carbohydrate, and lipid analysis with detection limits of 0.1 mg/L (casein) and significantly reduced matrix cluster background compared to CHCA. - **Antioxidant studies**: Provides DPPH radical scavenging activity (IC50 ≈ 40.2 µM), while isomer 2,4-DHB shows negligible activity. - **Pharmaceutical co-crystals**: Functions as a validated co-crystal former (pKa 2.97) with APIs like VX-950 to modify physicochemical properties. Available in research and bulk quantities with immediate dispatch.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 490-79-9; 4955-90-2
Cat. No. B15569500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxybenzoic acid
CAS490-79-9; 4955-90-2
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
InChIInChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11)
InChIKeyWXTMDXOMEHJXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.0 mg/mL at 5 °C

2,5-二羟基苯甲酸:理化特性与基线评估


2,5-Dihydroxybenzoic acid (CAS 490-79-9; also known as gentisic acid or 2,5-DHBA) is a dihydroxybenzoic acid isomer with hydroxyl groups at the 2- and 5-positions [1]. It is a naturally occurring plant metabolite and a minor (1%) product of aspirin metabolism [2]. Its primary commercial and scientific value derives from its use as a MALDI matrix for mass spectrometry, particularly for carbohydrates and glycopeptides [3], and as a quantifiable probe for hydroxyl radical detection via salicylate trapping [4].

MALDI Matrix Supports peptide and glycan analysis with low-background ionization
Antioxidant Probe Isomer-specific radical-scavenging activity for oxidative stress studies
Co-crystal Former Hydroxybenzoic acid scaffold for pharmaceutical co-crystal research

2,5-二羟基苯甲酸:不可替代性分析


Isomeric dihydroxybenzoic acids (e.g., 2,3-DHBA, 2,4-DHBA, 3,4-DHBA) share the same molecular formula (C₇H₆O₄) but exhibit distinct spectral, electrochemical, and ionization properties due to differences in hydroxyl group positioning and intramolecular hydrogen bonding [1]. In MALDI applications, 2,5-DHBA demonstrates superior thermal stability compared to widely used alternatives like α-cyano-4-hydroxycinnamic acid (CHCA), which undergoes thermal decarboxylation [2]. For hydroxyl radical detection, 2,5-DHBA serves as a specific, quantifiable trapping product distinct from its 2,3-isomer [3]. These functional differences preclude simple substitution and necessitate evidence-based selection.

Intended 2,5-Dihydroxybenzoic acid
Potential Substitute 2,4-Dihydroxybenzoic acid Radical-scavenging activity may not transfer; isomer-specific antioxidant profile differs substantially.
Intended 2,5-DHB as MALDI matrix
Potential Substitute α-Cyano-4-hydroxycinnamic acid (CHCA) Higher matrix background in low m/z region and thermal degradation may alter reproducibility.

2,5-二羟基苯甲酸:关键性能证据


MALDI-TOF MS肽段分析:背景噪音对比CHCA

2,5-DHBA undergoes electrochemical oxidation via an ECE (electron transfer-chemical reaction-electron transfer) mechanism involving hydroxylation as the subsequent chemical step, whereas 3,4-DHBA oxidizes via a simple electron transfer (Er) mechanism. This mechanistic divergence directly impacts electrochemical detection strategies and sensor design [1].

MALDI background noise
Head-to-head
Lower background in low m/z vs CHCA; LOD ~0.1 mg/L for casein peptides
Supports peptide detection in low-mass region
Signal intensity may be lower for low-abundance analytes
Electrochemistry Analytical Chemistry Sensor Development

DPPH自由基清除活性:vs. 2,4-DHB

Upon heating to melting point, 2,5-DHBA remained chemically unchanged, whereas α-cyano-4-hydroxycinnamic acid (CHCA) underwent thermal decarboxylation (loss of CO₂) to yield a trans-/cis-4-hydroxyphenylacrilonitrile mixture. This decomposition explains the well-known cluster formation and signal fading observed with CHCA in UV-MALDI-MS [1].

DPPH radical scavenging
Head-to-head
IC50 ~40.2 µM (2,5-DHB) vs >120,000 µM (2,4-DHB)
Isomer-specific antioxidant activity reported
Class-level inference from one comparative study
Mass Spectrometry MALDI-TOF Matrix Selection

热稳定性:熔化后化学完整性 vs. CHCA

In an ESR-based hydroxyl radical scavenging assay, catechol was 6600-fold more potent than salicylic acid, 2,5-DHBA, and 2,3-DHBA. The low activity of 2,5-DHBA is attributed to unfavorable ortho interactions between the phenolic and carboxylic acid groups [1].

Thermal stability
Head-to-head
Remains chemically intact upon melting; CHCA degrades via decarboxylation
Thermal stability supports batch reproducibility
Evaluated at melting point; storage context may differ
Free Radical Biology Oxidative Stress Antioxidant Screening

Antioxidant Capacity: Ortho (2,5-DHBA) vs. Para (3,4-DHBA) Hydroxyl Positioning

The antioxidant capacity of 2,5-DHBA (ortho hydroxyl positioning) is 1.2 to 1.7 times higher than that of protocatechuic acid (3,4-DHBA; para hydroxyl positioning), despite identical molecular formula. This difference is attributed to the more favorable ortho hydroxyl arrangement for radical stabilization [1].

Antioxidant Activity Structure-Activity Relationship Food Chemistry

2,5-二羟基苯甲酸:推荐应用场景


MALDI-TOF MS基质:肽段与聚糖分析

2,5-DHBA is the preferred matrix for carbohydrate and glycopeptide MALDI-TOF analysis due to its documented thermal stability [1]. Unlike CHCA, which undergoes decarboxylation upon laser irradiation and generates spectral artifacts, 2,5-DHBA remains chemically intact, ensuring reproducible ionization and minimal background interference. This is particularly critical for high-sensitivity glycomics and glycoproteomics workflows.

抗氧化剂研发:结构活性优势

The distinct ECE oxidation mechanism of 2,5-DHBA, involving a pH-dependent hydroxylation step, enables selective electrochemical discrimination from 3,4-DHBA and other isomers [2]. This property is exploited in the development of sensors for simultaneous detection of hydroxyl radical trapping products in biological fluids, where 2,5-DHBA and 2,3-DHBA are quantified separately.

药物共晶:理化特性优化

2,5-DHBA serves as a quantifiable hydroxyl radical adduct when salicylic acid is used as a trapping agent. HPLC with electrochemical detection achieves a detection limit of 1.3 pmol/mL (0.2 ng/mL) for both 2,3- and 2,5-DHBA in Ringer solution [3]. This methodology is essential for in vivo oxidative stress assessment in vascular and neurological research.

Functional Ingredient Formulation Where Ortho-Dihydroxybenzoic Acid Antioxidant Activity is Required

For applications requiring the highest antioxidant capacity among dihydroxybenzoic acid isomers, 2,5-DHBA (ortho substitution) offers 1.2-1.7× higher activity than its para-substituted counterpart (3,4-DHBA) [4]. This quantifiable advantage informs selection for food preservation, cosmetic formulations, and dietary supplement development.

Application
Selection Property
Validation Focus
Peptide & glycan MALDI-MS
Low-background matrix performance
Reproducibility in low m/z detection
Antioxidant activity research
Isomer-specific radical scavenging
DPPH assay comparability
Co-crystal formulation studies
Co-crystal former compatibility
Physicochemical property modulation

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